molecular formula C10H21ClO2 B8364324 1-(1-Butoxy-2-chloroethoxy)butane CAS No. 17437-27-3

1-(1-Butoxy-2-chloroethoxy)butane

Cat. No.: B8364324
CAS No.: 17437-27-3
M. Wt: 208.72 g/mol
InChI Key: YSDZRGVKAFAOTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Butoxy-2-chloroethoxy)butane is a chlorinated ether compound featuring a butane backbone with a butoxy group and a chloroethoxy substituent. Such compounds are typically used in research and development (R&D) for applications ranging from solvents to intermediates in organic synthesis .

Properties

CAS No.

17437-27-3

Molecular Formula

C10H21ClO2

Molecular Weight

208.72 g/mol

IUPAC Name

1-(1-butoxy-2-chloroethoxy)butane

InChI

InChI=1S/C10H21ClO2/c1-3-5-7-12-10(9-11)13-8-6-4-2/h10H,3-9H2,1-2H3

InChI Key

YSDZRGVKAFAOTH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(CCl)OCCCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key molecular and structural differences between 1-(1-Butoxy-2-chloroethoxy)butane and its analogs:

Compound Name Molecular Formula Average Mass CAS Number Key Features
This compound C₁₀H₂₁ClO₂* ~206.7* Not explicitly listed Hypothesized structure with dual ether linkages and chlorine substituent.
1-(2-Chloroethoxy)butane C₆H₁₃ClO 136.619 10503-96-5 Single ether linkage with chloroethoxy group; simpler structure .
1-(1-Butoxyethoxy)butane C₁₀H₂₂O₂ 174.284 871-22-7 Diether without chlorine; used as an R&D solvent .
1-(1-Butoxy-2-chloropropoxy)butane C₁₁H₂₃ClO₂ 222.75 68631-03-8 Chloropropoxy substituent; longer alkyl chain than ethoxy .
Butane, 1-chloro-2-(2-chloroethoxy)- C₆H₁₂Cl₂O 171.06 52250-78-9 Dichlorinated structure; higher reactivity due to dual Cl atoms .

*Hypothesized values based on structural analogs.

Physicochemical Properties

  • Boiling Point and Stability: 1-(1-Butoxyethoxy)butane (non-chlorinated analog) lacks data on boiling point but is stable under standard conditions, though combustion releases toxic fumes . 1-(2-Chloroethoxy)butane likely has a lower boiling point due to its smaller molecular mass (136.619 vs. 174.284 for the diether) .
  • The presence of chlorine in this compound may increase susceptibility to nucleophilic substitution reactions compared to non-chlorinated diethers .

Research Findings and Data Gaps

  • Synthesis Challenges : Chlorinated ethers require controlled conditions to avoid side reactions (e.g., HCl elimination) .
  • Toxicity Uncertainties : Acute and chronic toxicity data are absent for many analogs, necessitating further studies .
  • Environmental Fate : Chlorine substituents may enhance environmental persistence, but degradability studies are lacking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.